molecular formula C20H19ClN2O3S B2581829 (6-chloro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1251614-17-1

(6-chloro-1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2581829
CAS RN: 1251614-17-1
M. Wt: 402.89
InChI Key: AVYBCNKKMJNEGZ-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural elements common in organic chemistry, including a benzothiazine ring, a pyrrolidine ring, and a p-tolyl group . The benzothiazine ring is a heterocyclic compound containing a benzene ring fused to a thiazine ring. The pyrrolidine ring is a simple cyclic amine, and the p-tolyl group is a functional group derived from toluene .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been explored in the context of synthesizing various derivatives with potential applications in pharmaceuticals. For instance, derivatives of 5H-benzo[a]phenoxazin-5-one, related in structure to the query compound, were synthesized by condensing substituted 2-aminophenols with dibromo or dichloro-1,4-naphthoquinone, demonstrating the versatility of these compounds in synthetic chemistry (Ueno et al., 1982).
  • A study on 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, which are structurally similar, highlighted the aromatic nature of these compounds and their potential in oxidation reactions, suggesting applications in chemical synthesis and possibly in pharmaceuticals (Mitsumoto & Nitta, 2004).

Antimicrobial Activity

  • Some derivatives of benzothiazoles, akin to the query compound, were synthesized and exhibited variable and modest antimicrobial activity against bacteria and fungi. This suggests that similar compounds might have potential applications in the development of new antimicrobial agents (Patel et al., 2011).

Structural Analysis and Molecular Studies

  • The crystal and molecular structure of a closely related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, was studied, providing insights into the structural properties that could be relevant for the design of new compounds with specific characteristics (Lakshminarayana et al., 2009).
  • In silico analysis and in vitro microbial investigation of similar compounds have been conducted, revealing their potential as antimicrobial agents and their drug-likeness properties, which could be relevant for pharmaceutical applications (Pandya et al., 2019).

Antitumor Activity

  • N-heterocycles derived from pyrazolyl-substituted 2(3H)-furanone, related to the query compound, were synthesized and evaluated for antitumor activity. Some of these compounds showed high activities against various carcinoma cell lines, indicating the potential of similar compounds in cancer research (Abou-Elmagd et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzothiazole derivatives have been studied for their anti-inflammatory and analgesic activities .

properties

IUPAC Name

[6-chloro-4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c1-14-4-7-16(8-5-14)23-13-19(20(24)22-10-2-3-11-22)27(25,26)18-9-6-15(21)12-17(18)23/h4-9,12-13H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYBCNKKMJNEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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